molecular formula C17H17F3N2O2S2 B2393689 3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 893376-54-0

3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2393689
CAS No.: 893376-54-0
M. Wt: 402.45
InChI Key: XOKAMMPZXTUNJO-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule based on a thieno[3,2-d]pyrimidin-4-one scaffold. This core structure consists of a fused thiophene and pyrimidinone ring system, which is known for its pharmacological versatility, including analgesic, antifungal, and anticancer activities . Key structural features include:

  • Position 3 substitution: A 2-methoxyethyl group, which enhances solubility due to its ether moiety while maintaining moderate lipophilicity.
  • Position 2 substitution: A sulfanyl group attached to a 4-(trifluoromethyl)benzyl moiety.
  • Partial saturation: The 6,7-dihydro configuration in the thiophene ring reduces planarity, which may influence intermolecular interactions and bioavailability .

This compound’s design leverages structural motifs observed in bioactive analogs, such as sulfanyl-linked aryl groups and alkoxy substituents, which are associated with enhanced pharmacological profiles .

Properties

IUPAC Name

3-(2-methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S2/c1-24-8-7-22-15(23)14-13(6-9-25-14)21-16(22)26-10-11-2-4-12(5-3-11)17(18,19)20/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKAMMPZXTUNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminothiophene Derivatives

The thieno[3,2-d]pyrimidin-4-one scaffold is typically constructed via cyclization reactions involving aminothiophene precursors. A widely adopted method involves the condensation of 2-aminothiophene-3-carboxylic acid derivatives with carbonyl-containing reagents. For example, treatment of 2-aminothiophene-3-carboxylic acid with formamide under reflux conditions induces cyclization to form the pyrimidinone ring. This method yields the unsubstituted core structure, which serves as a starting point for further functionalization.

Reaction Conditions :

  • Solvent : Pyridine or acetic acid
  • Temperature : 80–120°C
  • Catalyst : None required
  • Yield : 60–97% depending on substituents

Alternative Cyclization Routes

For substituted analogs, urea or thiourea derivatives may replace formamide. Patel et al. demonstrated that potassium thiocyanate in acidic media facilitates the formation of 2-thioxo-thieno[2,3-d]pyrimidin-4-one derivatives. This approach is adaptable to the target compound by substituting thiocyanate with methoxyethylamine in later stages.

Sulfanyl Group Functionalization at Position 2

Mercaptan Substitution

The sulfanyl group is introduced via displacement of a leaving group (e.g., chloro or bromo) at position 2. A common strategy involves reacting 2-chlorothieno[3,2-d]pyrimidin-4-one with [4-(trifluoromethyl)phenyl]methanethiol under basic conditions.

Reaction Setup :

  • Substrate : 2-Chloro-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
  • Nucleophile : [4-(Trifluoromethyl)phenyl]methanethiol (1.5 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : Room temperature, 12 hours

Yield : 70–85% after column chromatography.

Oxidative Coupling Alternatives

In cases where chloro precursors are unavailable, oxidative coupling using disulfides (e.g., bis([4-(trifluoromethyl)phenyl]methyl) disulfide) with Cu(I) catalysts offers an alternative pathway. This method avoids the need for pre-functionalized thienopyrimidinones.

Late-Stage Functionalization of the Trifluoromethylphenyl Group

Suzuki-Miyaura Coupling

For introducing the [4-(trifluoromethyl)phenyl]methyl group, Suzuki coupling with a boronate ester precursor is effective. The tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediate (e.g., CAS 885693-20-9) reacts with bromomethyl-substituted thienopyrimidinones under palladium catalysis.

Typical Conditions :

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)
  • Base : K₂CO₃
  • Solvent : 1,4-Dioxane/water (4:1)
  • Temperature : 80°C, inert atmosphere

Yield : 65–75% after purification.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for synthesizing 3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one:

Step Method Conditions Yield (%) Advantages Limitations
Core formation Formamide cyclization 120°C, pyridine 76–97 High yield, simple workup Requires high temps
3-Alkylation Alkyl bromide K₂CO₃, DMF, 60°C 70–85 Selective mono-alkylation Di-alkylation byproducts
2-Sulfanyl insertion Nucleophilic substitution Et₃N, THF 70–85 Mild conditions Requires pre-halogenated core
Trifluoromethylphenyl Suzuki coupling Pd(dppf)Cl₂, 80°C 65–75 Tolerates sensitive functional groups Costly catalysts, inert atm

Industrial-Scale Considerations

Process Optimization

For large-scale synthesis, continuous flow reactors improve heat transfer during cyclization steps, reducing decomposition risks. Catalytic systems using recyclable Pd nanoparticles enhance the sustainability of Suzuki coupling steps.

Purification Strategies

Final purification typically involves silica gel chromatography, though crystallization from ethanol/water mixtures offers a scalable alternative. Purity >98% is achievable via recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyethyl or trifluoromethylphenylmethylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related thieno-pyrimidin-4-one derivatives, focusing on substituents, core modifications, and reported activities:

Compound Name Core Structure Position 3 Substituent Position 2 Substituent Additional Substituents Reported Pharmacological Activities References
3-(2-Methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one (6,7-dihydro) 2-Methoxyethyl 4-(Trifluoromethyl)benzylsulfanyl None Not explicitly reported (inferred: potential anticancer/antifungal)
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one (6,7-dihydro) 2-Methoxyphenyl 4-Chlorobenzylsulfanyl None Not reported
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one Ethyl 4-Fluorophenyl-2-oxoethylsulfanyl 5,6-Dimethyl Not reported
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one Allyl Benzylsulfanyl 5-(4-Fluorophenyl) Not reported
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one Benzothieno[2,3-d]pyrimidin-4-one (5,6,7,8-tetrahydro) 4-Methoxyphenyl 3-Methylbenzylsulfanyl Fused benzene ring Not reported
2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one (6,7-dihydro) Phenyl Morpholin-4-yl-2-oxoethylsulfanyl None Not reported
Schiff bases of 3-amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Pyrido-thieno[3,2-d]pyrimidin-4-one Amino (Schiff base derivatives) Variable 2,7,9-Trimethyl Analgesic activity (200 mg/kg oral dose, no gastric effects)

Key Structural and Functional Insights:

Core Structure Variations: The thieno[3,2-d]pyrimidin-4-one core in the target compound differs from thieno[2,3-d] analogs in ring fusion, altering electronic distribution and steric accessibility .

Substituent Effects: Trifluoromethyl vs. Chloro/Fluoro: The 4-(trifluoromethyl)benzyl group in the target compound offers stronger electron-withdrawing effects than chloro or fluoro substituents, which may enhance binding to hydrophobic pockets in enzymes or receptors . 2-Methoxyethyl vs.

Pharmacological Implications: Analgesic activity is documented in Schiff base derivatives of thieno[3,2-d]pyrimidinones, suggesting the core’s relevance in pain management . Antifungal and anticancer activities are inferred from structurally related compounds with sulfanyl and trifluoromethyl motifs .

Biological Activity

The compound 3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of thienopyrimidine derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a series of steps involving the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of various substituents such as the methoxyethyl and trifluoromethyl groups. The synthetic pathway often employs reagents that can facilitate nucleophilic substitutions and cyclization reactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thienopyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The presence of the trifluoromethyl group is often associated with enhanced lipophilicity and biological activity.

CompoundActivityMIC (μg/mL)
Thienopyrimidine AAntibacterial5.0
Thienopyrimidine BAntifungal10.0
This compoundTBDTBD

Anticancer Potential

Research indicates that thienopyrimidine derivatives exhibit promising anticancer properties. One study highlighted their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's specific interactions with cancer-related pathways (e.g., inhibition of kinases) are areas of ongoing investigation.

Mechanistic Studies

Mechanistic studies have revealed that compounds with similar scaffolds may target specific enzymes or receptors involved in disease pathways. For example, some thienopyrimidines have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.

Case Studies

  • Antituberculosis Activity : A related compound was investigated for its antituberculosis activity and demonstrated significant efficacy with a minimum inhibitory concentration (MIC) as low as 1.5 μg/mL against Mycobacterium tuberculosis . This suggests that structural modifications could enhance activity against other pathogens.
  • Kinase Inhibition : Another study focused on pyrido[2,3-d]pyrimidines showed effective inhibition against various kinases implicated in cancer progression . The structural features of these compounds can be optimized for better selectivity and potency.

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for this compound?

A robust synthesis requires careful selection of precursors (e.g., thienopyrimidine core and trifluoromethylbenzyl substituents), optimization of reaction conditions (temperature, solvent polarity, and inert atmosphere), and purification methods (e.g., column chromatography). Catalysts like palladium on carbon or ZnCl₂ may enhance coupling reactions, while refluxing in dimethylformamide (DMF) or ethanol ensures solubility . Stepwise monitoring via thin-layer chromatography (TLC) helps track intermediate formation.

Q. Which spectroscopic methods are most effective for confirming structural integrity and purity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared Spectroscopy (IR) identifies functional groups (e.g., C=O at ~1700 cm⁻¹), and UV-vis spectroscopy elucidates electronic transitions in the thienopyrimidine core . Purity is validated via HPLC with >95% threshold.

Q. How does the trifluoromethyl group influence physicochemical properties?

The -CF₃ group enhances lipophilicity (logP) and metabolic stability, improving membrane permeability. Computational studies (e.g., DFT) predict its electron-withdrawing effect on the aromatic ring, altering reactivity in substitution or oxidation reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across in vitro models?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Methodological solutions include:

  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) to confirm target specificity.
  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves under standardized nutrient/media conditions.
  • Metabolic stability testing : Use liver microsomes to identify species-specific metabolism differences .

Q. What computational strategies predict 3D conformation and target interactions?

Molecular docking (AutoDock, Schrödinger) models binding poses with targets like kinases or SIRT proteins. Molecular Dynamics (MD) simulations assess stability in solvated environments. X-ray crystallography (if feasible) provides empirical validation of predicted interactions, as seen in SIRT2 inhibitor studies .

Q. What synthetic challenges arise in scaling up production, and how are they addressed?

Key issues include low yields in cyclization steps and byproduct formation. Solutions:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Flow chemistry : Enhances heat/mass transfer for exothermic steps.
  • Design of Experiments (DoE) : Statistically optimizes variables (temperature, solvent ratio) .

Q. How do structural modifications (e.g., sulfanyl vs. oxadiazole substituents) alter bioactivity?

Comparative SAR studies show sulfanyl groups enhance kinase inhibition, while oxadiazoles improve solubility. Replacements are guided by:

  • Free-Wilson analysis : Quantifies substituent contributions to activity.
  • Crystallographic data : Identifies hydrogen-bonding interactions critical for target engagement .

Methodological Tables

Q. Table 1. Key Characterization Data for 3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-thieno[3,2-d]pyrimidin-4-one

PropertyMethod/ResultReference
¹H NMR (CDCl₃) δ 8.2 (s, 1H, pyrimidine-H)
HRMS (ESI⁺) m/z 487.1125 [M+H]⁺ (calc. 487.1121)
HPLC Purity 98.5% (C18 column, MeOH:H₂O = 70:30)

Q. Table 2. Comparative Bioactivity in Cancer Cell Lines

Cell LineIC₅₀ (µM)Assay TypeKey Observation
MCF-7 0.45MTTApoptosis via caspase-3 activation
HEK293 >10ATP-luminescenceLow cytotoxicity in normal cells

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